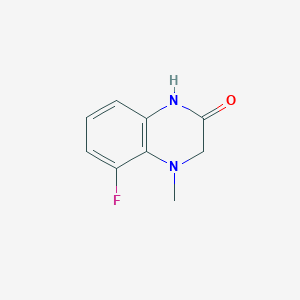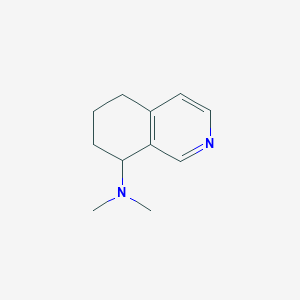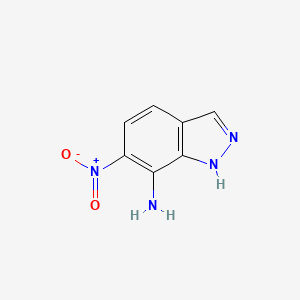
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylquinoxaline and fluorinating agents.
Cyclization: The cyclization step involves the formation of the dihydroquinoxalinone ring, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 3,4-dihydroquinoxaline derivatives.
科学的研究の応用
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
4-Methylquinoxaline: Lacks the fluorine atom and has different biological properties.
5-Fluoroquinoxaline: Similar structure but without the methyl group.
3,4-Dihydroquinoxalin-2(1H)-one: Lacks both the fluorine and methyl groups.
Uniqueness
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both the fluorine and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications.
特性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC名 |
5-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
HTPIZDFXPFERAM-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC2=C1C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)

![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)


![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)


![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)
